Ethyl N2-acetyl-L-argininate monohydrochloride

Description

Properties

CAS No. |

74802-30-5 |

|---|---|

Molecular Formula |

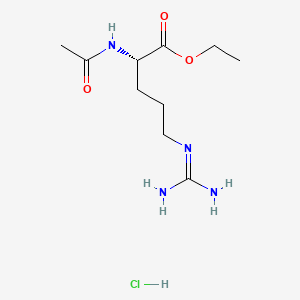

C10H21ClN4O3 |

Molecular Weight |

280.75 g/mol |

IUPAC Name |

ethyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate;hydrochloride |

InChI |

InChI=1S/C10H20N4O3.ClH/c1-3-17-9(16)8(14-7(2)15)5-4-6-13-10(11)12;/h8H,3-6H2,1-2H3,(H,14,15)(H4,11,12,13);1H/t8-;/m0./s1 |

InChI Key |

WLGRWHIZSQXDMC-QRPNPIFTSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C.Cl |

Canonical SMILES |

CCOC(=O)C(CCCN=C(N)N)NC(=O)C.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl N2-acetyl-L-argininate monohydrochloride involves the esterification of N2-acetyl-L-arginine with ethanol, followed by the formation of the hydrochloride salt. The reaction conditions typically include the use of an acid catalyst to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl N2-acetyl-L-argininate monohydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biochemical Research

Ethyl N2-acetyl-L-argininate monohydrochloride serves as a substrate in studies involving nitric oxide synthase, which is crucial for understanding nitric oxide production. Nitric oxide plays a significant role in cardiovascular health, impacting blood flow and vascular function. Research indicates that compounds like ethyl N2-acetyl-L-argininate can enhance nitric oxide bioavailability, thus contributing to improved vascular responses and potentially aiding in the treatment of cardiovascular diseases .

Case Study: Nitric Oxide Production

A study demonstrated that this compound effectively increased nitric oxide levels in endothelial cells, leading to enhanced vasodilation. This suggests its potential utility in formulating therapies for conditions such as hypertension and atherosclerosis.

Pharmaceutical Development

The compound is explored for its potential in drug formulations aimed at enhancing blood flow and treating vascular health-related conditions. Its ability to act as a nitric oxide donor makes it a candidate for developing new therapeutic agents .

Table 1: Comparison of Nitric Oxide Donors

| Compound | Mechanism of Action | Therapeutic Application |

|---|---|---|

| Ethyl N2-acetyl-L-argininate | Nitric oxide donation | Cardiovascular disorders |

| L-arginine | Precursor for nitric oxide | Erectile dysfunction |

| Sodium nitroprusside | Direct vasodilator | Hypertensive emergencies |

Neuroscience Applications

In neuroscience, this compound is investigated for its neuroprotective effects. Research has shown that it may help mitigate damage from ischemic events such as strokes by enhancing blood flow and reducing oxidative stress in neural tissues .

Case Study: Neuroprotection in Ischemia

In animal models of stroke, administration of this compound resulted in reduced infarct size and improved functional recovery compared to controls. This highlights its potential as a therapeutic agent in neuroprotective strategies.

Cosmetic Industry

The compound is also being utilized in the cosmetic industry for its beneficial effects on skin hydration and elasticity. Its properties make it an attractive ingredient in anti-aging formulations, where it may help improve skin texture and reduce the appearance of fine lines .

Table 2: Cosmetic Applications

| Application | Mechanism | Benefits |

|---|---|---|

| Anti-aging creams | Enhances skin hydration | Reduces fine lines |

| Moisturizers | Improves elasticity | Provides long-lasting moisture |

| Skin repair formulations | Promotes healing | Enhances overall skin health |

Nutrition and Dietary Supplements

This compound is incorporated into dietary supplements aimed at enhancing athletic performance and recovery. Its role as a precursor to nitric oxide can improve blood flow during exercise, potentially leading to better performance outcomes .

Case Study: Athletic Performance Enhancement

A clinical trial involving athletes showed that supplementation with this compound significantly improved exercise capacity and recovery times compared to a placebo group.

Mechanism of Action

The mechanism of action of Ethyl N2-acetyl-L-argininate monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in amino acid metabolism and protein synthesis. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between Ethyl N2-acetyl-L-argininate monohydrochloride and structurally related hydrochlorides:

Key Differences and Implications

Acyl Chain Length: The acetyl group in this compound enhances water solubility compared to longer-chain derivatives like ethyl lauroyl arginate HCl. This property may favor applications in aqueous formulations or rapid-release drug delivery . In contrast, lauroyl (C₁₂) in ethyl lauroyl arginate HCl increases lipophilicity, making it suitable for lipid-based systems or sustained-release mechanisms .

Pharmacological Activity :

- While Ethyl Lauroyl Arginate HCl is widely used as a food preservative (e.g., "Aminat G"), the acetyl variant may exhibit milder antimicrobial activity due to reduced membrane disruption efficiency .

- Procaine HCl, though unrelated to arginine, shares ester functionalization, enabling rapid hydrolysis in vivo for short-duration anesthesia .

Stability and Solubility: Shorter acyl chains (e.g., acetyl) generally improve thermal stability but may reduce resistance to enzymatic degradation compared to bulkier substituents . this compound’s solubility profile likely resembles procaine HCl, with high aqueous solubility advantageous for injectable formulations .

Biological Activity

Ethyl N2-acetyl-L-argininate monohydrochloride is a derivative of the amino acid L-arginine, which has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the compound's biological activity, focusing on its antimicrobial properties, metabolic pathways, and safety profiles based on diverse research findings.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various microorganisms.

The antimicrobial efficacy of this compound is primarily attributed to its ability to disrupt microbial cell membranes. Research indicates that it targets the cytoplasmic membrane, leading to increased permeability and eventual cell death. This mechanism is similar to that observed in other L-arginine derivatives such as Nα-lauroyl-L-arginine ethyl ester monohydrochloride (LAE), which has been shown to cause leakage of intracellular components and loss of membrane potential in bacteria like Staphylococcus aureus and Salmonella typhimurium .

Research Findings

A summary of key studies on the biological activity of this compound is presented in Table 1.

| Study | Microorganisms Tested | Findings |

|---|---|---|

| Infante et al. (1984) | E. coli, S. aureus | Significant reduction in viable counts at MIC levels. |

| Ruckman et al. (2004) | Various foodborne pathogens | Effective against Gram-positive bacteria; less effective against Gram-negative strains due to outer membrane barriers. |

| Yang et al. (2019) | L. innocua, E. coli O157:H7 | Induction of oxidative stress leading to cell death; antioxidant co-administration mitigated effects. |

Case Studies

- Food Preservation : In a study examining food packaging materials, films incorporating this compound exhibited enhanced antimicrobial properties, effectively inhibiting the growth of common food spoilage organisms such as Listeria monocytogenes and Campylobacter jejuni .

- Toxicological Assessment : Toxicological evaluations have indicated that this compound has a low toxicity profile in mammalian models, with no significant adverse effects observed at doses up to 15,000 mg/kg . This safety profile supports its potential use in food applications.

Metabolic Pathways

Upon administration, this compound is metabolized into L-arginine and other metabolites through enzymatic hydrolysis . The metabolic pathway suggests that it can be efficiently utilized within biological systems, contributing to its favorable safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.